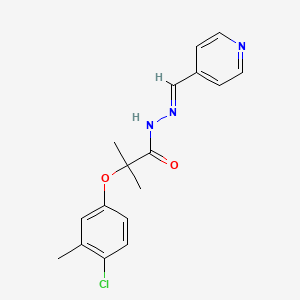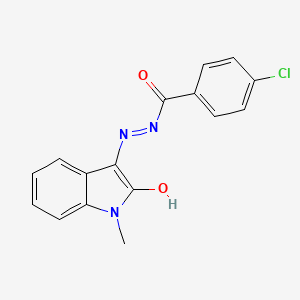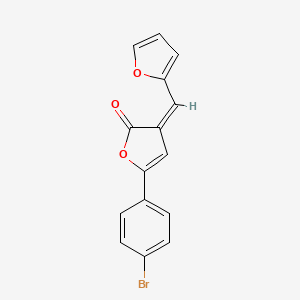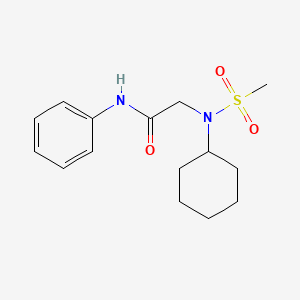
2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide, commonly known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a critical role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. CHIR-99021 has been widely used in scientific research to investigate the role of GSK-3 in various biological processes.
作用機序
CHIR-99021 is a selective inhibitor of 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide, which is involved in the regulation of various cellular processes. 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide has two isoforms, 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazideα and 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazideβ, which are highly conserved and share similar functions. 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide is involved in the regulation of glycogen metabolism, cell cycle regulation, and apoptosis. By inhibiting 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide, CHIR-99021 can modulate these cellular processes and affect various biological functions.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have a wide range of biochemical and physiological effects. In stem cell research, CHIR-99021 has been shown to maintain the pluripotency of embryonic stem cells and induced pluripotent stem cells by inhibiting 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide. In cancer research, CHIR-99021 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In neurobiology, CHIR-99021 has been shown to promote the differentiation of neural stem cells into neurons and enhance the survival of dopaminergic neurons in Parkinson's disease models.
実験室実験の利点と制限
One of the main advantages of using CHIR-99021 in scientific research is its selectivity for 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide. CHIR-99021 has been shown to be a potent and selective inhibitor of 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide, which allows researchers to investigate the specific role of 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide in various biological processes. However, one of the limitations of using CHIR-99021 is its potential off-target effects. While CHIR-99021 is highly selective for 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide, it may also affect other cellular processes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving CHIR-99021. One area of research is the development of more selective 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide inhibitors. While CHIR-99021 is highly selective for 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide, it may also affect other cellular processes, which can complicate the interpretation of experimental results. Developing more selective 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide inhibitors could help researchers investigate the specific role of 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide in various biological processes. Another area of research is the investigation of the role of 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide in various diseases. 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Investigating the role of 2-(4-chloro-3-methylphenoxy)-2-methyl-N'-(4-pyridinylmethylene)propanohydrazide in these diseases could lead to the development of new treatments.
合成法
The synthesis of CHIR-99021 involves several steps, including the condensation of 4-chloro-3-methylphenol with pyridine-4-carbaldehyde to form the corresponding imine intermediate. This intermediate is then reacted with 2-methyl-2-(pyridin-4-yl)propanehydrazide to yield CHIR-99021. The synthesis of CHIR-99021 has been described in several publications, and the compound is commercially available from various suppliers.
科学的研究の応用
CHIR-99021 has been used in a wide range of scientific research applications, including stem cell research, cancer research, and neurobiology. In stem cell research, CHIR-99021 has been used to maintain the pluripotency of embryonic stem cells and induced pluripotent stem cells. In cancer research, CHIR-99021 has been shown to inhibit the growth of various cancer cell lines and sensitize cancer cells to chemotherapy. In neurobiology, CHIR-99021 has been used to promote the differentiation of neural stem cells into neurons and to enhance the survival of dopaminergic neurons in Parkinson's disease models.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-[(E)-pyridin-4-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-12-10-14(4-5-15(12)18)23-17(2,3)16(22)21-20-11-13-6-8-19-9-7-13/h4-11H,1-3H3,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBWBAFIYAEWLS-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)NN=CC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)N/N=C/C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5842407.png)

![[4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile](/img/structure/B5842424.png)




![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5842460.png)
![2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide](/img/structure/B5842461.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5842471.png)
![4-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5842489.png)
![N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5842496.png)
![4-tert-butyl-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5842497.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)